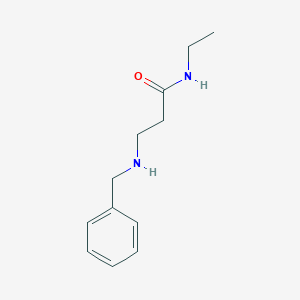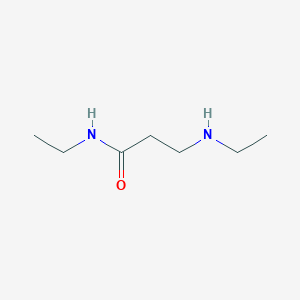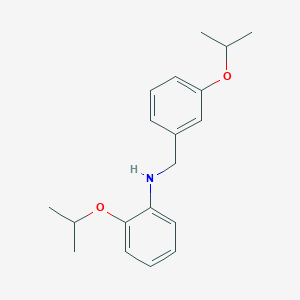
3-Isopropoxy-N-(2-methoxybenzyl)aniline
Vue d'ensemble
Description
“3-Isopropoxy-N-(2-methoxybenzyl)aniline” is a chemical compound with the molecular formula C17H21NO2 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of an aniline (benzene ring with an amino group) substituted with isopropoxy and methoxybenzyl groups . The exact structure would need to be confirmed with techniques such as NMR spectroscopy.Applications De Recherche Scientifique
Crystallography and Vibrational Analysis
A study by Subi et al. (2022) highlights the structural, vibrational, chemical, and antimicrobial activity of 4-Methoxy-N-(nitrobenzylidene)-aniline, a related compound to 3-Isopropoxy-N-(2-methoxybenzyl)aniline. The study utilized FT-IR and FT-Raman spectra and applied normal coordinate analysis (NCA), density functional method (DFT/B3LYP) with 6-311 G (D) basis set for analysis. The research also explored molecular geometry and hydrogen bonding interactions (Subi, Dhas, Balachandran, & Joe, 2022).
Photoisomerization Studies
Gao and Wang (2021) investigated the ultrafast photoisomerization of N-(2-methoxybenzylidene)aniline in gas phase, a compound structurally similar to this compound. The study focused on nonadiabatic surface-hopping dynamics calculations to understand the photoisomerization process (Gao & Wang, 2021).
Synthesis and Characterization Studies
Research on the synthesis and characterization of 2-amino-N-(2-hydroxy-3-methoxybenzylidene) aniline, a compound related to this compound, was conducted by Al–Douh et al. (2009). The study detailed the isolation and crystallography of the compound and included FTIR, HRMS, and NMR spectroscopy for its structural determination (Al–Douh, Osman, & Hamid, 2009).
Non-Linear Optical Properties
Balachandran et al. (2013) conducted a study on N-(p-methoxybenzylidene)aniline, closely related to this compound, focusing on its non-linear optical (NLO) properties. The research included DFT computation and spectroscopic analysis to understand the molecular structure and the impact of methoxy and central bond substituent in the vibrational wave numbers (Balachandran, Santhi, Karpagam, & Lakshmi, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)20-16-9-6-8-15(11-16)18-12-14-7-4-5-10-17(14)19-3/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEZCAOVNHLTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)

![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)



![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)
